N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide
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Overview
Description
N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide is an organic compound characterized by the presence of an acetyl group, a chloro group, and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide typically involves a multi-step process:
Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents such as thionyl chloride.
Acetylation: The acetyl group is introduced through Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the acetylated and chlorinated nitrobenzene with an amine under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, or sodium thiolate in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
The compound’s structural features suggest potential biological activity. It could be investigated for its antimicrobial, anti-inflammatory, or anticancer properties. The presence of the nitro group, in particular, is often associated with bioactivity.
Industry
In materials science, derivatives of this compound might be used in the development of polymers or as precursors for dyes and pigments.
Mechanism of Action
The biological activity of N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide would depend on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-chlorobenzamide: Lacks the nitro group, which may result in different biological activity.
N-(4-acetylphenyl)-4-nitrobenzamide: Lacks the chloro group, potentially affecting its reactivity and applications.
N-(4-acetylphenyl)-2-chloro-4-aminobenzamide:
Uniqueness
N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (acetyl) groups makes it a valuable compound for various chemical transformations and biological studies.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4/c1-9(19)10-2-4-11(5-3-10)17-15(20)13-7-6-12(18(21)22)8-14(13)16/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCRQSKRTNYSJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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